2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide
Description
2-[4-(Acetylamino)-1H-indol-1-yl]-N-phenylacetamide is a synthetic indole derivative characterized by a 4-acetylamino-substituted indole core linked to an N-phenylacetamide moiety (Figure 1). Its IUPAC name reflects the presence of an acetylated amino group at position 4 of the indole ring and a phenylacetamide side chain .
Properties
Molecular Formula |
C18H17N3O2 |
|---|---|
Molecular Weight |
307.3 g/mol |
IUPAC Name |
2-(4-acetamidoindol-1-yl)-N-phenylacetamide |
InChI |
InChI=1S/C18H17N3O2/c1-13(22)19-16-8-5-9-17-15(16)10-11-21(17)12-18(23)20-14-6-3-2-4-7-14/h2-11H,12H2,1H3,(H,19,22)(H,20,23) |
InChI Key |
PVWYFCDOJKXMEM-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C2C=CN(C2=CC=C1)CC(=O)NC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Pathway
This method, adapted from indole alkylation protocols, involves two key steps:
- Alkylation of 4-Acetylaminoindole :
Optimization Data
| Step | Reagent Ratio | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | 1:1.2 (indole:ClCH₂COCl) | DCM | 2 | 78 |
| 2 | 1:1.5 (intermediate:aniline) | Acetone | 8 | 68 |
Advantages : Scalable, minimal purification required.
Challenges : Competitive hydrolysis of chloroacetamide; moisture-sensitive conditions.
Carbodiimide-Mediated Direct Coupling
Synthetic Pathway
This approach, inspired by peptide coupling techniques, bypasses alkylation:
- Activation of 4-Acetylaminoindole-1-Acetic Acid :
- Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt).
- Intermediate : Activated ester or acyloxyphosphonium intermediate.
- Amide Bond Formation with Aniline :
- Conditions : Room temperature, 12–24 hours in DMF or acetonitrile.
Yield and Purity
| Coupling Agent | Solvent | Temperature (°C) | Yield (%) | Purity (HPLC, %) |
|---|---|---|---|---|
| DCC/HOBt | DMF | 25 | 72 | 95 |
| EDC/HOBt | AcCN | 25 | 85 | 98 |
Advantages : High regioselectivity, avoids halogenated intermediates.
Challenges : Cost of coupling reagents; byproduct removal.
Multi-Step Protective Group Strategy
Pathway Overview
Derived from complex indole syntheses, this method employs protective groups:
- Indole Protection :
Performance Metrics
| Step | Key Reagent | Yield (%) |
|---|---|---|
| 1 | Boc₂O | 89 |
| 2 | Bromoethylacetate | 76 |
| 3 | TFA/Aniline | 61 |
Advantages : Enables orthogonal functionalization.
Challenges : Multi-step synthesis increases time and cost.
Comparative Analysis of Methods
Efficiency and Practicality
| Method | Total Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Alkylation-Coupling | 53 | 92 | High |
| Direct Coupling | 85 | 98 | Moderate |
| Protective Group | 41 | 90 | Low |
Key Insights :
- Direct coupling offers the highest yield but requires expensive reagents.
- Alkylation-coupling balances cost and scalability for industrial applications.
Reaction Mechanism and Stereoelectronic Considerations
Alkylation-Coupling Mechanism
Carbodiimide Activation
- EDC forms an O-acylisourea intermediate, facilitating amide bond formation without racemization.
Industrial-Scale Optimization
Chemical Reactions Analysis
2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is investigated for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[4-(acetylamino)-1H-indol-1-yl]-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
Table 1: Structural Comparison of Key Compounds
Key Comparative Insights
Substituent Effects on Bioactivity The target compound’s 4-acetylamino group distinguishes it from simpler indole-acetamide derivatives like compound 1 (), which lacks this substitution. The acetyl group may enhance metabolic stability or hydrogen-bonding capacity compared to unmodified indoles . Derivatives such as 10j–10m () incorporate halogenated aryl groups (e.g., 4-chlorobenzoyl), which are associated with improved anticancer activity via Bcl-2/Mcl-1 inhibition. The target compound’s phenylacetamide group, while less electronegative, may prioritize solubility over potency .
Chirality and Synthesis The chiral compound in highlights the role of stereochemistry in biological interactions.
Heterocyclic Modifications
- Replacement of the indole core with a triazole ring () or thiazole () alters electronic properties and bioavailability. Triazole derivatives, synthesized via click chemistry, offer modularity but lack the indole’s inherent π-stacking capacity .
The target compound’s melting point is unreported, but its acetylated amino group may reduce crystallinity compared to halogenated analogs .
Functional Group Trade-offs
- The sulfonyl group in ’s compound introduces strong electron-withdrawing effects, contrasting with the target’s acetamide. Sulfonyl groups often improve binding to charged protein pockets but may reduce membrane permeability .
Q & A
Q. Example Data :
| Derivative | Substituent | IC₅₀ (µM) | Cell Line |
|---|---|---|---|
| 10j | 4-Cl, 4-F | 8.2 | MCF-7 |
| 10l | 4-NO₂ | 1.7 | A549 |
Advanced: What mechanistic studies elucidate its activity as a Bcl-2/Mcl-1 dual inhibitor?
Answer:
- Surface Plasmon Resonance (SPR) : Measure binding affinity (KD) to recombinant Bcl-2/Mcl-1 proteins. Derivatives with dichlorophenyl groups show KD values <100 nM .
- Western Blotting : Assess apoptosis markers (e.g., PARP cleavage, Bax/Bcl-2 ratio) in treated cells.
- Molecular Docking : Use X-ray crystal structures of Bcl-2 (PDB: 2W3L) to model interactions. The acetamide group forms hydrogen bonds with Arg263 .
Advanced: How do structural modifications influence potency (SAR)?
Answer:
- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or chloro (-Cl) at the 4-position enhance activity by improving target binding (e.g., IC₅₀ 1.7 µM for 10l vs. 8.2 µM for 10j) .
- Bulkier Substituents : Naphthyl or pyridyl groups reduce solubility but increase hydrophobic interactions in the protein pocket .
Q. SAR Trends :
| Position | Substituent | Effect on Activity |
|---|---|---|
| 4-Ph | -NO₂ | ↑↑ Activity |
| 4-Ph | -OCH₃ | ↓ Solubility |
Advanced: What pharmacokinetic challenges arise, and how are they addressed?
Answer:
- Metabolic Stability : Incubate with liver microsomes; derivatives with morpholino groups show t₁/₂ >60 minutes .
- Permeability : Use Caco-2 monolayers; logP values >3 correlate with poor aqueous solubility but better membrane penetration.
- Prodrug Strategies : Esterify the acetamide to improve bioavailability .
Advanced: How do researchers resolve contradictions in bioactivity data across studies?
Answer:
- Variable Cell Lines : Compare activity in isogenic pairs (e.g., Bax+/+ vs. Bax-/-) to confirm target specificity.
- Serum Interference : Test compounds in serum-free vs. 10% FBS media; some derivatives bind serum albumin, reducing efficacy .
- Batch Purity : Validate compound purity (>95%) via HPLC before testing .
Advanced: How does crystallography inform solubility and formulation?
Answer:
- X-Ray Diffraction : Reveals intermolecular N-H···O hydrogen bonds (2.8–3.2 Å) that stabilize crystal lattices, reducing solubility. Co-crystallization with cyclodextrins disrupts these bonds .
- Polymorph Screening : Identify metastable forms with higher dissolution rates using solvent-drop grinding .
Advanced: What strategies optimize multi-target effects (e.g., kinase inhibition)?
Answer:
- Kinase Profiling : Screen against a panel of 100+ kinases (e.g., EGFR, VEGFR2) at 1 µM. Derivatives with pyrazolyl groups inhibit multiple kinases <50% at 1 µM .
- Transcriptomics : RNA-seq identifies off-target pathways (e.g., MAPK/ERK) for combination therapy design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
